molecular formula C21H22ClN B000513 Cyproheptadine hydrochloride CAS No. 969-33-5

Cyproheptadine hydrochloride

Cat. No.: B000513
CAS No.: 969-33-5
M. Wt: 323.9 g/mol
InChI Key: ZPMVNZLARAEGHB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Cyproheptadine hydrochloride is a potent competitive antagonist of both serotonin and histamine receptors . It competes with free histamine and serotonin for binding at their respective receptors . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound exerts its effects on various types of cells, primarily through its antihistamine and antiserotonin properties . It influences cell function by antagonizing the effects of histamine and serotonin, which can lead to a decrease in allergic symptoms and an increase in appetite .

Molecular Mechanism

The molecular mechanism of action of this compound involves competing with free histamine and serotonin for binding at their respective receptors . This competitive antagonism at the receptor level leads to its antihistamine and antiserotonin effects .

Temporal Effects in Laboratory Settings

This compound has been observed to antagonize several pharmacodynamic effects of serotonin in laboratory animals, including bronchoconstriction and vasodepression

Metabolic Pathways

This compound undergoes several metabolic processes, including aromatic ring hydroxylation (followed by glucuronide conjugation), N-demethylation, and heterocyclic ring oxidation .

Transport and Distribution

It is known that the drug is almost entirely metabolized, followed by renal metabolite elimination, mostly as glucuronide and sulfate conjugates .

Subcellular Localization

Given its mechanism of action, it is likely that the drug interacts with histamine and serotonin receptors, which are located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Peritol is synthesized through a multi-step chemical process. The synthesis begins with the formation of a dibenzocycloheptene intermediate, which is then reacted with a piperidine derivative to form the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Peritol involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes purification steps such as recrystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Peritol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of Peritol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from the chemical reactions of Peritol include its metabolites, which are often studied for their pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Peritol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Peritol

Peritol is unique due to its combination of antihistamine, antiserotonergic, and anticholinergic properties. This makes it effective not only in treating allergic reactions but also in conditions like serotonin syndrome and as an appetite stimulant .

Properties

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMVNZLARAEGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042586
Record name Cyproheptadine hydrochloride
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Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

969-33-5, 41354-29-4
Record name Cyproheptadine hydrochloride
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Record name Cyproheptadine hydrochloride anhydrous
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Record name cyproheptadine hydrochloride
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Record name Cyproheptadine hydrochloride
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Record name 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate
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Record name CYPROHEPTADINE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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